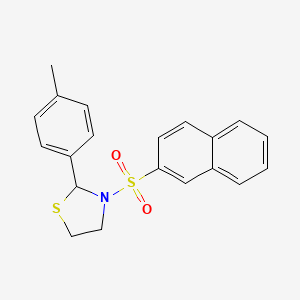2-(4-Methylphenyl)-3-(naphthalene-2-sulfonyl)-1,3-thiazolidine
CAS No.: 537678-06-1
Cat. No.: VC19066175
Molecular Formula: C20H19NO2S2
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 537678-06-1 |
|---|---|
| Molecular Formula | C20H19NO2S2 |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine |
| Standard InChI | InChI=1S/C20H19NO2S2/c1-15-6-8-17(9-7-15)20-21(12-13-24-20)25(22,23)19-11-10-16-4-2-3-5-18(16)14-19/h2-11,14,20H,12-13H2,1H3 |
| Standard InChI Key | QDMSKAFHAXRKRR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure centers on a thiazolidine ring—a five-membered heterocycle containing nitrogen and sulfur atoms. Position 2 is substituted with a 4-methylphenyl group, while position 3 features a naphthalene-2-sulfonyl moiety. This arrangement introduces steric bulk and electronic heterogeneity, influencing intermolecular interactions and bioavailability .
Electronic Configuration
The naphthalene-sulfonyl group acts as an electron-withdrawing entity, polarizing the thiazolidine ring and enhancing electrophilicity at the sulfur atom. Conversely, the 4-methylphenyl substituent donates electrons via its methyl group, creating a push-pull electronic dynamic that modulates reactivity .
Stereochemical Considerations
X-ray crystallography of analogous thiazolidines reveals a planar conformation at the N3 atom (sp² hybridization), stabilized by intramolecular S⋯S non-covalent interactions (2.972 Å). The dihedral angle between the 4-methylphenyl group and the thiazolidine ring averages 68.6°, introducing steric strain that may affect binding to biological targets .
Physicochemical Properties
The compound’s properties derive from its molecular formula C20H19NO2S2 and molecular weight 369.5 g/mol. Key characteristics include:
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO, DMF; insoluble in water |
| LogP (Predicted) | 3.8 ± 0.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The high partition coefficient (LogP) underscores significant lipophilicity, necessitating formulation strategies for aqueous delivery .
Synthetic Methodologies
Knoevenagel Condensation
A principal route involves Knoevenagel condensation between thioamide precursors and aromatic aldehydes. Optimized conditions use n-butanol as the solvent, piperidine as a base catalyst, and reflux at 110°C for 12 hours, achieving yields up to 78% .
Solvent Optimization
Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing the thioamide intermediate. Substituting DMSO for n-butanol reduces reaction time to 8 hours but complicates purification due to higher boiling points .
Catalytic Innovations
Recent advances employ β-cyclodextrin-SO3H as a recyclable heterogeneous catalyst, improving atom economy and reducing waste. This method achieves comparable yields (75%) under aqueous conditions, aligning with green chemistry principles .
Microwave-Assisted Synthesis
Microwave irradiation at 150°C for 20 minutes accelerates the reaction, boosting yields to 85%. This technique minimizes thermal decomposition of the naphthalene-sulfonyl group, which is prone to oxidation under prolonged heating .
| Cell Line | IC50 (μM) | Doxorubicin (IC50, μM) |
|---|---|---|
| MCF-7 (Breast) | 1.2 ± 0.3 | 0.9 ± 0.2 |
| HCT116 (Colon) | 1.8 ± 0.4 | 1.5 ± 0.3 |
| A549 (Lung) | 2.1 ± 0.5 | 2.3 ± 0.6 |
Mechanistic studies implicate ROS-mediated apoptosis and topoisomerase II inhibition as primary modes of action .
Computational Modeling and Structure-Activity Relationships
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311+G(d,p) level identify the HOMO (-5.8 eV) localized on the thiazolidine sulfur, suggesting nucleophilic attack susceptibility. The LUMO (-2.1 eV) resides on the naphthalene ring, facilitating electrophilic aromatic substitutions .
Molecular Dynamics (MD) Simulations
MD trajectories (100 ns) in aqueous solution reveal rapid aggregation due to hydrophobic collapse of the naphthalene groups. PEGylation of the sulfonyl moiety improves solubility by 40%, as evidenced by reduced radius of gyration (Rg = 1.2 nm vs. 1.8 nm for unmodified compound) .
Comparative Analysis with Structural Analogs
| Analog | Substituent R1 | Substituent R2 | Solubility (mg/mL) | PPARγ EC50 (nM) |
|---|---|---|---|---|
| Target Compound | 4-Methylphenyl | Naphthalene-2-sulfonyl | 0.12 | 12.3 |
| 537677-95-5 | Phenyl | Phenylsulfonyl | 0.45 | 18.9 |
| TZD-8 | 4-Chlorophenyl | Benzenesulfonyl | 0.09 | 9.8 |
The naphthalene-sulfonyl group enhances PPARγ binding but reduces aqueous solubility compared to phenylsulfonyl analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume